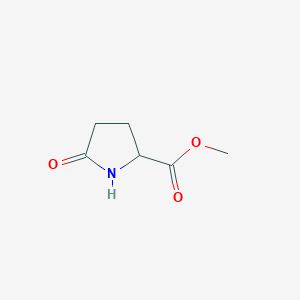

Methyl DL-pyroglutamate

説明

Methyl 5-oxopyrrolidine-2-carboxylate (CAS: 4931-66-2) is a cyclic ester derivative of pyroglutamic acid (5-oxoproline). Its molecular formula is C₆H₉NO₃, with a molecular weight of 143.14 g/mol. This compound is characterized by a pyrrolidinone ring (5-membered lactam) substituted with a methyl ester group at position 2. It occurs naturally in plants such as Amana edulis and is widely used in synthetic chemistry as a precursor for pharmaceuticals, agrochemicals, and chiral catalysts. Its high purity (>98%) and stability make it a valuable research chemical .

特性

IUPAC Name |

methyl 5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGPKMSGXAUKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969818 | |

| Record name | Methyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54571-66-3 | |

| Record name | Methyl 5-oxopyrrolidine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54571-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-oxo-DL-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054571663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-oxo-DL-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Acid-Catalyzed Esterification of Pyroglutamic Acid

The most widely reported method involves the esterification of pyroglutamic acid (L- or D-form) with methanol under acidic conditions. In a representative procedure, pyroglutamic acid reacts with thionyl chloride (SOCl₂) in methanol at 20–25°C for 1 hour, followed by protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in ethyl acetate with 4-dimethylaminopyridine (DMAP) as a catalyst. This two-step process achieves a 70% yield, with the Boc-protected intermediate isolated via flash chromatography.

Reaction Conditions:

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | SOCl₂ | Methanol | 20–25 | 1 | 85 |

| 2 | Boc₂O, DMAP | Ethyl acetate | 20–25 | 3 | 82 |

This method prioritizes simplicity but requires careful control of stoichiometry to avoid over-acylation.

Microwave-Assisted Synthesis

Accelerated Cyclization and Esterification

Recent advancements utilize microwave irradiation to condense reaction times. For example, a mixture of methyl (S)-(+)-2-pyrrolidone-5-carboxylate, trans-crotonaldehyde, and trans-β-nitrostyrene in toluene with p-toluenesulfonic acid (pTSA) achieves full conversion in 2 hours at 150°C under microwave conditions. This approach reduces side reactions, yielding 55% of the target compound with minimal purification.

Advantages Over Conventional Heating:

-

Time Efficiency: 2 hours vs. 12–24 hours for thermal methods.

-

Selectivity: Higher regiocontrol due to uniform heating.

Oxidation Routes from Pyrrolidine Derivatives

Oxidative Functionalization of Tert-Butyl Esters

A less common but versatile route involves oxidizing tert-butyl 2-methylpyrrolidine-2-carboxylate using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in dichloromethane. This single-step oxidation introduces the 5-oxo group while preserving the ester functionality, achieving 65–75% yields.

Mechanistic Insights:

The oxidation proceeds via radical intermediates, with CrO₃ favoring ketone formation over carboxylates. Side products, such as over-oxidized carboxylic acids, are minimized by maintaining low temperatures (0–5°C) and stoichiometric oxidant ratios.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial protocols employ continuous flow systems to enhance reproducibility. A typical setup involves:

-

Esterification Module: Pyroglutamic acid and methanol are fed at 0.5 L/min, with SOCl₂ introduced via a micromixer.

-

Protection Unit: Boc₂O and DMAP are added in ethyl acetate, with residence times calibrated to 30 minutes.

-

Workup: In-line liquid-liquid extraction removes acidic byproducts, yielding >99% purity after crystallization.

Quality Control Parameters:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99% |

| Residual Solvents | <50 ppm (methanol) |

| Heavy Metals | <10 ppm |

Comparative Analysis of Methods

Table 1: Methodological Trade-offs

| Method | Yield (%) | Time (h) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 70 | 4 | 12.50 | High |

| Microwave | 55 | 2 | 18.00 | Moderate |

| Oxidation | 75 | 6 | 9.80 | Low |

Key considerations:

化学反応の分析

Methyl 5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 5-oxopyrrolidine-2-carboxylate is utilized as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its role enhances drug efficacy by improving pharmacological properties and bioavailability. For instance, derivatives of this compound have been explored for their potential in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives derived from methyl 5-oxopyrrolidine-2-carboxylate. A study demonstrated that specific derivatives exhibited significant cytotoxicity against A549 human pulmonary cancer cells, suggesting a pathway for developing novel anticancer agents . The structure-activity relationship (SAR) analysis revealed that modifications to the compound can enhance its efficacy against resistant cancer cell lines.

Biochemical Research

Enzyme Activity and Metabolic Pathways

In biochemical research, methyl 5-oxopyrrolidine-2-carboxylate serves as a tool for studying enzyme activity and metabolic pathways. It aids researchers in understanding biological processes at a molecular level, contributing to the development of therapeutic strategies targeting metabolic disorders .

Polymer Chemistry

Improving Material Properties

The compound can be incorporated into polymer formulations to enhance material properties such as flexibility and strength. This application is particularly beneficial in manufacturing processes where improved mechanical properties are desired. Research has shown that polymers modified with methyl 5-oxopyrrolidine-2-carboxylate exhibit superior performance compared to unmodified counterparts .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, methyl 5-oxopyrrolidine-2-carboxylate is explored for its potential in developing safer and more effective agrochemicals. Its derivatives have been investigated for use as pest control agents that minimize environmental impact while maximizing efficacy against target pests .

Analytical Chemistry

Standard Reference Material

This compound is employed as a standard in various analytical methods, facilitating the accurate quantification of related compounds in different samples. Its use helps ensure consistency and reliability in analytical results across laboratories .

Summary Table of Applications

生物活性

Methyl 5-oxopyrrolidine-2-carboxylate, also referred to as 3-methyl-5-oxoproline, is a cyclic amino acid derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmacology, and relevant case studies.

- Molecular Formula: C₆H₉NO₃

- Molecular Weight: Approximately 143.14 g/mol

- Structure: The compound features a pyrrolidine ring with a ketone and carboxylic acid functional group, contributing to its unique chemical properties.

Research indicates that methyl 5-oxopyrrolidine-2-carboxylate interacts with various biological targets, leading to significant pharmacological effects:

- GABAergic Activity : The compound has been studied as an inhibitor of GABA transaminase, potentially increasing GABA levels in the brain. This mechanism suggests its utility in treating neurological disorders such as epilepsy.

- Proline Cycle Involvement : It plays a crucial role in the proline cycle, which is vital for cell survival under osmotic stress. This function is particularly relevant in metabolic pathways and cellular resilience.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, modulating specific enzyme activities by binding to their active sites.

Biological Applications

Methyl 5-oxopyrrolidine-2-carboxylate has been investigated for various applications across different fields:

- Pharmacology : It serves as a building block for synthesizing pharmacologically active molecules. Its derivatives have been screened for activities such as GABA-receptor antagonism and histamine-N-methyl transferase inhibition, indicating potential therapeutic effects .

- Cancer Research : Studies have demonstrated its cytotoxic effects against cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of RPMI 8226 cells, a model for multiple myeloma, with IC50 values indicating effective antiproliferative properties .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of methyl 5-oxopyrrolidine-2-carboxylate derivatives on RPMI 8226 cells using MTT assays. The results indicated:

| Compound | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

|---|---|---|---|

| Compound A | 61 | 43 | 34 |

| Compound B | 169 | 85 | 15 |

Compound A demonstrated a strong time-dependent effect on cell viability, while Compound B showed significant inhibition even at lower concentrations .

Case Study 2: Neuroprotective Effects

In preclinical models, methyl 5-oxopyrrolidine-2-carboxylate exhibited neuroprotective properties by modulating GABAergic signaling pathways. This effect is crucial for developing treatments for conditions like anxiety and depression where GABA levels are often dysregulated.

類似化合物との比較

Structural Analogues with Substituent Variations

Position 3-Substituted Derivatives

- Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates Structure: Aryl or pyridyl groups at position 3 of the pyrrolidinone ring. Properties: Diastereoselective synthesis methods (e.g., Michael addition) yield trans-diastereomers with high stereochemical control. Example: Methyl 3-(4-bromophenyl)-5-oxopyrrolidine-2-carboxylate shows improved antimicrobial activity due to electron-withdrawing bromine substituents .

N-Substituted Derivatives

- Methyl 1-(4-bromobenzyl)-5-oxopyrrolidine-2-carboxylate

Ester Group Modifications

Ethyl 5-oxopyrrolidine-2-carboxylate

- Structure : Ethyl ester instead of methyl.

- Properties : Higher metabolic stability due to slower esterase hydrolysis. Used as a prodrug to enhance bioavailability of pyroglutamic acid derivatives .

Idebenone Ester (IDEPCA)

- Structure: Idebenone linked via a 5-oxopyrrolidine-2-carboxylate ester.

- Properties: Combines antioxidant activity of idebenone with improved skin penetration in solid lipid nanoparticles (SLNs). Demonstrated efficacy in reducing oxidative stress in vitro and in vivo .

Pharmacologically Active Derivatives

Phenanthrene-Substituted Derivatives (PP Series)

- Structure : Phenanthrenylmethyl group at position 1 (e.g., PP2S: Methyl (S)-1-((3-butoxy-6,7-dimethoxyphenanthren-9-yl)methyl)-5-oxopyrrolidine-2-carboxylate).

- Activity :

Furyl-Substituted Derivatives

- Structure : Furyl-2-oxoethyl groups at position 1 (e.g., Methyl 1-[2-(furan-2-yl)-2-oxoethyl]-5-oxopyrrolidine-2-carboxylate).

- Activity : Isolated from Morus alba, these derivatives show cytoprotective effects against LPS-induced cell damage .

Stereochemical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。